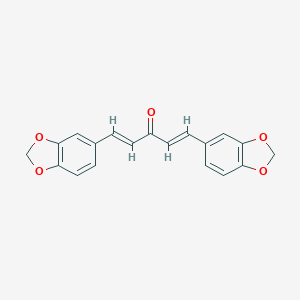

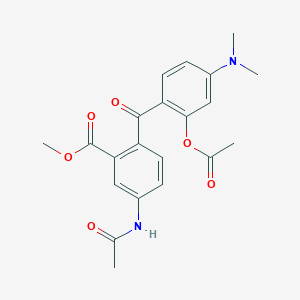

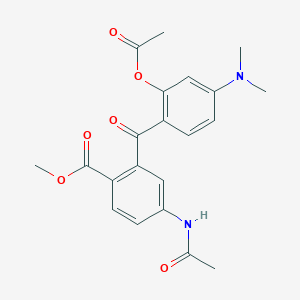

(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one

説明

Synthesis Analysis

The synthesis of related bis(benzofuran-2-yl) derivatives and bis(benzimidazol-2-yl) derivatives involves reactions between specific aldehyde derivatives and other compounds, such as acetyl benzofuran derivatives or benzimidazole derivatives, under controlled conditions. These processes often require the presence of sodium hydroxide as a base or involve modifications with electron-withdrawing substituents to enhance activity (Coskun, 2017); (Peng et al., 2016).

Molecular Structure Analysis

Studies on similar molecular structures reveal complex interactions and stereochemical non-rigidity, as shown in the analysis of bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl] derivatives. These analyses include spectroscopic methods and X-ray diffraction to determine molecular conformations and interactions (Negrebetsky et al., 2015).

Chemical Reactions and Properties

Reactive processes, such as cascade reactions with dienophiles leading to Dewar benzene skeletons, showcase the reactivity and versatility of bisdiene molecules. These reactions demonstrate the potential for generating novel molecular structures through strategic chemical manipulation (Ohkita et al., 2000).

Physical Properties Analysis

The physical properties of related compounds, such as bis(pyrrol-2-yl) derivatives, are studied through techniques like cyclic voltammetry, indicating their stability and conductive properties in various forms. Such analyses contribute to understanding the potential applications of these compounds in materials science (Sotzing et al., 1996).

Chemical Properties Analysis

Chemical properties, such as anion transport activity, are significantly influenced by the molecular structure and substituents. For instance, modifications with strong electron-withdrawing groups can markedly increase anionophoric activity, demonstrating the importance of structural elements in chemical behavior (Peng et al., 2016).

科学的研究の応用

Cancer Therapeutics

The optimization of diarylpentadienones, including variants of the mentioned compound, demonstrates significant potential in prostate cancer therapeutics. These compounds have been found to exhibit up to 121-fold greater antiproliferative potency than curcumin in human prostate cancer cell models. This research suggests the critical role of appropriate groups on the N1 position for anti-proliferative activity and identifies (1E,4E)-1,5-bis(1-aryl-1H-imidazol-2-yl)penta-1,4-dien-3-one derivatives with improved potency as compared with curcumin (Patanapongpibul et al., 2018).

Fluorescent Probes

In the realm of fluorescence spectroscopy, certain derivatives of "(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one" have shown promising interactions with human serum albumin (HSA), indicating their potential use as fluorescent probes. This capability can be particularly useful for studying protein interactions and dynamics in biological systems (Liu Li-jun, 2013).

Material Science

Research into the photochemical dimerization of fluorinated dibenzylideneacetone derivatives has provided insights into molecular interactions and the formation of cyclobutane derivatives under sunlight, which could have implications for the development of new materials with unique optical properties (Schwarzer & Weber, 2014).

Chemical Sensors

Chalcone derivatives have been explored for their potential as chemosensors for cyanide anions, showcasing the adaptability of these compounds in detecting toxic substances. This application highlights the versatility of "(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one" and its analogs in environmental monitoring and safety (Gupta et al., 2021).

特性

IUPAC Name |

(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDVKUQJNWLHLT-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one | |

CAS RN |

614-66-4 | |

| Record name | MLS003115106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)